3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one
Description
3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one is a heterocyclic compound that features both a thiazole and a pyridazinone ring. The thiazole ring contains sulfur and nitrogen atoms, while the pyridazinone ring includes nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Properties
IUPAC Name |
3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3OS/c11-6-2-1-5(9-10-6)7-8-3-4-12-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDYLLHPYCXLTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiosemicarbazide with α,β-unsaturated carbonyl compounds to form the thiazole ring, followed by the formation of the pyridazinone ring through cyclization with hydrazine derivatives . The reaction conditions often involve heating under reflux in the presence of a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridazinone rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
The compound exhibits significant biological properties, particularly in antimicrobial and anticancer activities.
Antimicrobial Properties
Research has demonstrated that derivatives of thiazole, including 3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one, possess strong antibacterial effects. A study highlighted the synthesis of various thiazole derivatives that showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from thiazole exhibited a twofold to sixteenfold increase in antibacterial efficacy compared to standard antibiotics like oxytetracycline .
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Level |
|---|---|---|---|
| 3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one | 7.8 | 15.6 | High |
| Oxytetracycline | 62.5 | 125 | Standard |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies indicated that certain thiazole derivatives demonstrated antiproliferative effects against various cancer cell lines. For example, specific analogues showed GI50 values in the submicromolar range, indicating potent growth inhibition in human cancer cell lines .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one | HepG2 | 0.03 |
| Control (DMSO) | HepG2 | Not Applicable |
Pharmaceutical Applications
The structural features of 3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one make it a candidate for pharmaceutical development.
Drug Development
The compound has been explored as a potential drug for treating neurogenic disorders and inflammatory diseases. A patent describes its use as an antagonist for P2X purinergic receptors, which are implicated in various pathologies including pain and inflammation .
Table 3: Pharmaceutical Applications of Thiazole Derivatives
| Application Area | Mechanism of Action | Example Compounds |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Thiazole derivatives |
| Anticancer | Induction of apoptosis in cancer cells | Pyridazinone analogues |
| Neurogenic disorders | P2X receptor antagonism | Benzamide derivatives |
Agrochemical Applications
In addition to their pharmaceutical relevance, thiazole derivatives have been utilized in agriculture as herbicides and fungicides due to their biological activity against plant pathogens .
Case Studies and Research Findings
Several studies have documented the efficacy of compounds related to 3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one:
- Case Study 1 : A series of thiazole compounds were synthesized and evaluated for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated a significant increase in antibacterial activity compared to traditional antibiotics .
- Case Study 2 : In vitro tests on cancer cell lines revealed that specific thiazole derivatives caused a dose-dependent decrease in cell viability, suggesting potential for further development as anticancer agents .
Mechanism of Action
The mechanism of action of 3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one varies depending on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate receptor activity in the nervous system . The exact pathways and molecular targets are often elucidated through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds such as 2-aminothiazole and 4-phenylthiazole share the thiazole ring structure.
Pyridazinone derivatives: Compounds like 3-methyl-1H-pyridazin-6-one and 4-chloro-3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one share the pyridazinone ring structure.
Uniqueness
3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one is unique due to the combination of both thiazole and pyridazinone rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Biological Activity
3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a thiazole ring fused with a pyridazinone, which contributes to its unique biological properties. The presence of sulfur and nitrogen in the thiazole ring enhances its interaction with various biological targets.
Target Interactions
The biological activity of 3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one is primarily attributed to its ability to interact with proteins involved in cell signaling pathways. Notably, it has been shown to modulate the activity of enzymes and receptors, influencing downstream cellular processes such as proliferation and differentiation.
Biochemical Pathways
This compound has been reported to activate or inhibit several biochemical pathways. It notably influences the mitogen-activated protein kinase (MAPK) pathway, which is critical for regulating cell growth and survival. Additionally, it exhibits antioxidant properties by inhibiting enzymes involved in oxidative stress pathways.
Antimicrobial Properties
Research indicates that 3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one possesses significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent antibacterial effects comparable to established antibiotics .
Anticancer Activity
The compound has also shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways such as EGFR and PARP-1. For instance, derivatives of this compound have been tested against several human cancer cell lines, demonstrating cytotoxic effects with IC50 values in the low micromolar range .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, 3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one exhibits anti-inflammatory properties. Animal models have shown that it can reduce inflammation markers significantly when compared to control groups .
Case Studies and Research Findings
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces inflammation in animal models |
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of 3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.0039 to 0.025 mg/mL. The compound exhibited complete bacterial death within 8 hours at certain concentrations .
Case Study: Anticancer Activity
In vitro tests on various cancer cell lines showed that derivatives of this compound could inhibit cell proliferation significantly. For instance, one derivative demonstrated an IC50 value of 0.33 μM against a particular cancer cell line, indicating strong potential for further development as an anticancer agent .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via condensation reactions between thiazole-containing precursors and pyridazinone intermediates. For example, hydrazide derivatives can react with thiazole aldehydes under reflux conditions, followed by cyclization. Optimization may involve adjusting solvent systems (e.g., ethanol or DMF), catalyst selection (e.g., acid or base-mediated conditions), and reaction time monitored by TLC . Purification via recrystallization or column chromatography is critical to isolate high-purity products (>97%) .
Q. Which analytical techniques are essential for confirming the structural integrity of 3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one?
Structural validation requires a combination of spectroscopic and crystallographic methods:
- NMR (¹H/¹³C) to confirm proton environments and carbon frameworks.
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
- Mass spectrometry for molecular ion verification.
- X-ray crystallography (using SHELX programs) to resolve 3D geometry and intermolecular interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for pyridazinone derivatives, such as anti-rotaviral efficacy?
Discrepancies may arise from variations in substituent positioning, assay protocols (e.g., cell lines, viral strains), or pharmacokinetic factors. Systematic structure-activity relationship (SAR) studies are recommended, focusing on:
- Substituent effects : Testing analogs with halogen, alkyl, or aryl groups at the 3- and 6-positions of the pyridazinone core .
- Dose-response curves : Comparing IC₅₀ values across standardized in vitro models.
- Molecular docking : Predicting binding affinities to viral targets (e.g., rotavirus capsid proteins) .
Q. What challenges arise in crystallographic analysis of 3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one, and how can they be mitigated?
Common issues include:
- Crystal twinning : Addressed by refining data collection parameters (e.g., oscillation angle) and using SHELXL for twin refinement .
- Disorder in thiazole rings : Resolved via anisotropic displacement parameter (ADP) analysis and constrained refinement .
- Hydrogen bonding ambiguity : Graph set analysis (as per Etter’s formalism) clarifies intermolecular interactions and stabilizes refinement models .
Q. How do hydrogen-bonding networks influence the physicochemical stability of 3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one in solid-state formulations?
The compound’s stability correlates with its ability to form robust intermolecular interactions:
- N–H∙∙∙O/N hydrogen bonds : Between pyridazinone carbonyl groups and thiazole nitrogen atoms, enhancing lattice energy .
- π-π stacking : Aromatic thiazole-pyridazinone interactions reduce hygroscopicity.
- Thermogravimetric analysis (TGA) : Quantifies decomposition thresholds linked to hydrogen-bond disruption .
Methodological Considerations
Q. What strategies are effective for improving the solubility of 3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one in aqueous media for biological assays?
- Derivatization : Introducing polar groups (e.g., –OH, –COOH) at non-critical positions.
- Co-solvent systems : Using DMSO-water mixtures (<10% DMSO) to maintain biocompatibility.
- Nanoparticle encapsulation : Liposomal or polymeric carriers enhance bioavailability without altering core structure .
Q. How can computational tools aid in predicting the reactivity of 3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one in cross-coupling reactions?
- DFT calculations : Optimize transition states for Suzuki-Miyaura or Buchwald-Hartwig couplings at the thiazole 2-position.
- Hammett constants : Predict electronic effects of substituents on reaction rates.
- Molecular dynamics (MD) : Simulate solvent interactions to guide catalyst selection (e.g., Pd(PPh₃)₄ vs. XPhos) .
Data Contradiction Analysis
Q. Why do certain pyridazinone analogs exhibit divergent bioactivity profiles despite structural similarity?
Subtle structural variations (e.g., electron-withdrawing vs. donating groups) can alter:
- Membrane permeability : LogP values influence cellular uptake.
- Metabolic stability : Susceptibility to cytochrome P450 enzymes.
- Target selectivity : Steric clashes or electrostatic mismatches in binding pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
